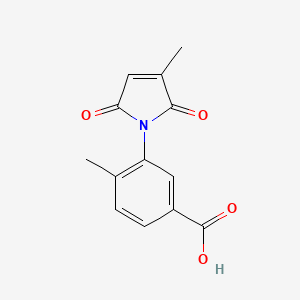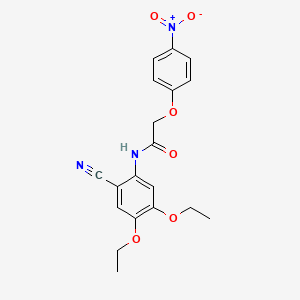![molecular formula C11H16N2O4S B3610033 N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3610033.png)
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide
Übersicht
Beschreibung
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide, also known as MRS1477, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to modulate the activity of purinergic receptors, which are involved in various physiological processes such as neurotransmission, immune response, and inflammation.
Wirkmechanismus
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide modulates the activity of purinergic receptors, which are involved in various physiological processes such as neurotransmission, immune response, and inflammation. Specifically, this compound acts as a selective antagonist of the P2X7 receptor, which is involved in the regulation of immune response and inflammation. By blocking the activity of P2X7 receptor, this compound reduces the production of pro-inflammatory cytokines and chemokines, thus exerting anti-inflammatory effects. Moreover, this compound has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different experimental models. In animal models of inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, thus exerting anti-inflammatory effects. In animal models of cancer, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Moreover, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide has several advantages for lab experiments. Firstly, it is a small molecule compound that can be easily synthesized and purified. Secondly, it has been extensively studied in various experimental models, which makes it a well-characterized compound. However, there are also some limitations to the use of this compound in lab experiments. Firstly, it has been found to have off-target effects on other purinergic receptors, which may complicate the interpretation of results. Secondly, the optimal dosage and administration route for this compound in different experimental models are still unclear and require further investigation.
Zukünftige Richtungen
There are several future directions for the research on N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide. Firstly, more studies are needed to elucidate the optimal dosage and administration route for this compound in different experimental models. Secondly, the potential therapeutic applications of this compound in different diseases such as cancer, inflammation, and neurological disorders need to be further explored. Thirdly, the off-target effects of this compound on other purinergic receptors need to be characterized to better understand its mechanism of action. Fourthly, the development of more selective and potent P2X7 receptor antagonists may provide more insights into the role of this receptor in different physiological processes.
Wissenschaftliche Forschungsanwendungen
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have demonstrated that this compound can modulate the activity of purinergic receptors, which are involved in various physiological processes such as neurotransmission, immune response, and inflammation. This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Moreover, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-8-4-5-9(17-3)10(6-8)18(15,16)13(2)7-11(12)14/h4-6H,7H2,1-3H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEWYJUEIQQLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3609963.png)
![2-[(4-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3609971.png)
![5-amino-1-benzyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3609979.png)
![5-amino-1-(4-methoxybenzyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3609985.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methoxyphenyl)glycinamide](/img/structure/B3609996.png)
![7-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B3610008.png)
![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B3610015.png)
![N-(4-fluorophenyl)-2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3610019.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B3610021.png)
![3-bromo-4-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B3610041.png)
![N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3610058.png)
